REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)[C:6]([NH2:8])=[O:7].[H-].[Na+].C[O:15][CH2:16][CH2:17]OC>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:6]2[O:7][CH2:17][C:16](=[O:15])[N:8]=2)[CH:9]=[CH:10][CH:11]=1 |f:1.2|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C(=O)N)C=CC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the resulting solid was recrystallized in CHCl3
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was refluxed for 5 h
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to RT
|
Type
|
EXTRACTION
|
Details
|
hydrolyzed, extracted with AcOEt
|
Type
|
WASH
|
Details
|
washed with NaCl salt
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The resulting solid was recrystallized in a mixture hexane/AcOEt giving 16 as a white solid in 26% yield
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
COC=1C=C(C=CC1)C=1OCC(N1)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 26% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |